2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid
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Overview
Description
2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid is a boronic acid derivative primarily utilized in Suzuki-Miyaura cross-coupling reactions. This compound is known for its ability to form new carbon-carbon bonds, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid typically involves the reaction of 2-ethylthio-5-trifluoromethylpyridine with a boronic acid derivative under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the formation of a carbon-carbon bond between the boronic acid group and an organohalide, typically an aryl or heteroaryl halide.
Common Reagents and Conditions
Reagents: Palladium catalyst, base (e.g., potassium carbonate), organohalide
Conditions: Organic solvent (e.g., THF), elevated temperatures
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of biologically active compounds and drug candidates.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium-halide complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium center, forming a palladium-organic complex.
Reductive Elimination: The palladium-organic complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-Ethylthio-5-trifluoromethylpyridine-3-boronic acid is unique due to its trifluoromethyl and ethylthio substituents, which enhance its reactivity and selectivity in cross-coupling reactions. Similar compounds include:
Phenylboronic acid: Commonly used in Suzuki-Miyaura reactions but lacks the trifluoromethyl and ethylthio groups.
4-Trifluoromethylphenylboronic acid: Contains a trifluoromethyl group but lacks the ethylthio group.
2-Methylthio-5-trifluoromethylpyridine-3-boronic acid: Similar structure but with a methylthio group instead of an ethylthio group.
These comparisons highlight the unique properties of this compound, making it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
[2-ethylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3NO2S/c1-2-16-7-6(9(14)15)3-5(4-13-7)8(10,11)12/h3-4,14-15H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMZNTNANGCVOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1SCC)C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681527 |
Source
|
Record name | [2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-55-7 |
Source
|
Record name | Boronic acid, B-[2-(ethylthio)-5-(trifluoromethyl)-3-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Ethylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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